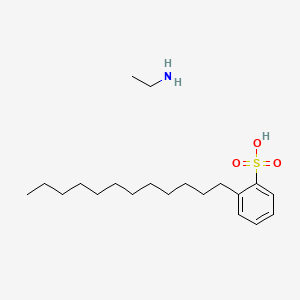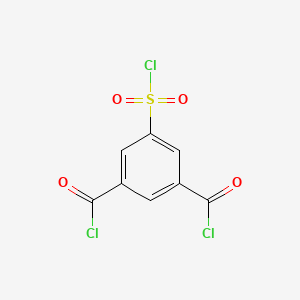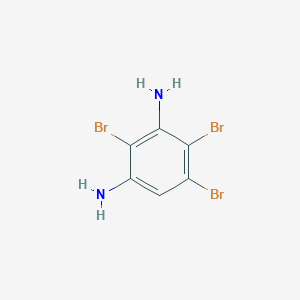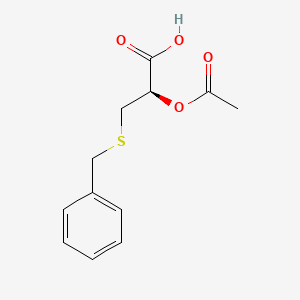
(2R)-2-(Acetyloxy)-3-(benzylsulfanyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(Acetyloxy)-3-(benzylsulfanyl)propanoic acid is an organic compound with a unique structure that combines an acetyloxy group, a benzylsulfanyl group, and a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Acetyloxy)-3-(benzylsulfanyl)propanoic acid typically involves the esterification of a suitable precursor. One common method is the reaction of (2R)-3-(benzylsulfanyl)propanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(Acetyloxy)-3-(benzylsulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyloxy group can be reduced to a hydroxyl group.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2R)-2-(Acetyloxy)-3-(benzylsulfanyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2R)-2-(Acetyloxy)-3-(benzylsulfanyl)propanoic acid involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may interact with enzymes or receptors. The benzylsulfanyl group can modulate the activity of proteins through covalent modification or binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-(Acetyloxy)-3-(methylsulfanyl)propanoic acid: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.
(2R)-2-(Acetyloxy)-3-(phenylsulfanyl)propanoic acid: Similar structure but with a phenylsulfanyl group.
Uniqueness
(2R)-2-(Acetyloxy)-3-(benzylsulfanyl)propanoic acid is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
37662-20-7 |
|---|---|
Formule moléculaire |
C12H14O4S |
Poids moléculaire |
254.30 g/mol |
Nom IUPAC |
(2R)-2-acetyloxy-3-benzylsulfanylpropanoic acid |
InChI |
InChI=1S/C12H14O4S/c1-9(13)16-11(12(14)15)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)/t11-/m0/s1 |
Clé InChI |
FAHFHPIWIHUPCD-NSHDSACASA-N |
SMILES isomérique |
CC(=O)O[C@@H](CSCC1=CC=CC=C1)C(=O)O |
SMILES canonique |
CC(=O)OC(CSCC1=CC=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



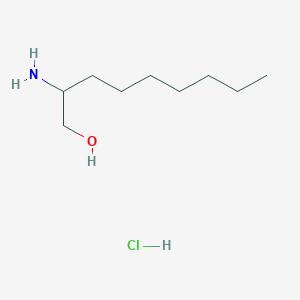
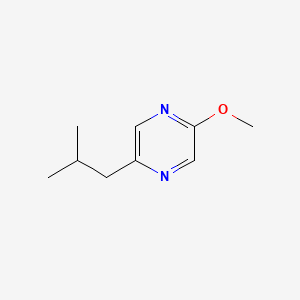
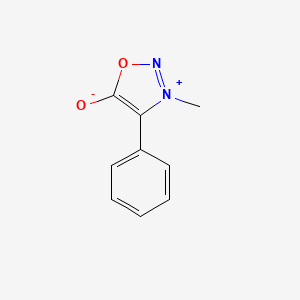
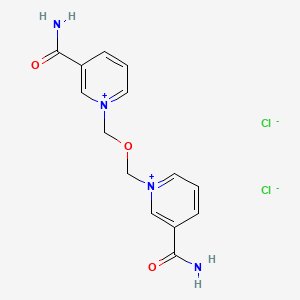

![4-Methyl-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14678091.png)


